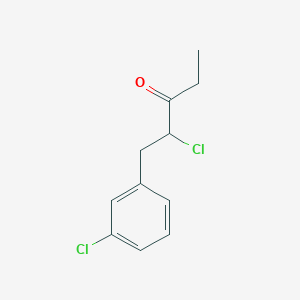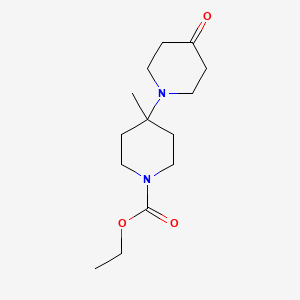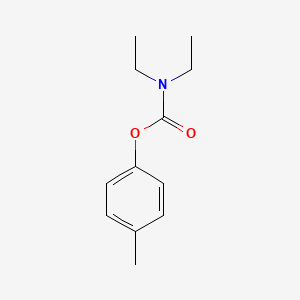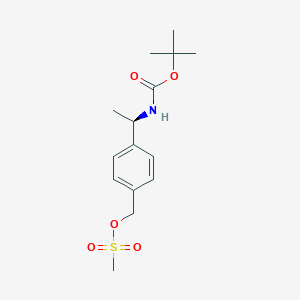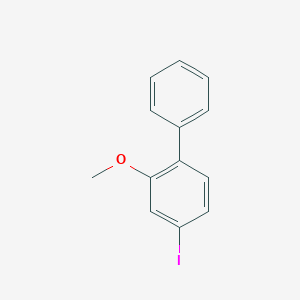
4-Iodo-2-methoxy-1,1'-biphenyl
Overview
Description
4-Iodo-2-methoxy-1,1'-biphenyl: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an iodine atom attached to the fourth position of one benzene ring and a methoxy group attached to the second position of the other benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxy-1,1'-biphenyl can be achieved through several methods. One common approach involves the iodination of 2-methoxy biphenyl. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction typically proceeds as follows:
- Dissolve 2-methoxy biphenyl in a suitable solvent such as dichloromethane.
- Add iodine and the oxidizing agent to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-methoxy-1,1'-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and organolithium compounds.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: The biphenyl structure allows for coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran, organolithium compounds in ether.
Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.
Coupling: Boronic acid derivatives, palladium catalysts, bases such as potassium carbonate, solvents like toluene or dimethylformamide.
Major Products:
- Substitution reactions yield various substituted biphenyl derivatives.
- Oxidation reactions produce carbonyl-containing biphenyl compounds.
- Coupling reactions result in biaryl compounds with extended conjugation.
Scientific Research Applications
Chemistry: 4-Iodo-2-methoxy-1,1'-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential biological activities. They may act as inhibitors or modulators of specific enzymes or receptors, contributing to drug discovery and development.
Industry: The compound is used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs). Its unique structural properties enhance the performance of these materials in electronic devices.
Mechanism of Action
The mechanism of action of 4-Iodo-2-methoxy-1,1'-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The iodine and methoxy groups can influence the compound’s binding affinity and selectivity, leading to specific biological effects. In materials science, the compound’s electronic properties contribute to its function in devices like OLEDs.
Comparison with Similar Compounds
4-Bromo 2-methoxy biphenyl: Similar structure with a bromine atom instead of iodine.
4-Chloro 2-methoxy biphenyl: Similar structure with a chlorine atom instead of iodine.
4-Fluoro 2-methoxy biphenyl: Similar structure with a fluorine atom instead of iodine.
Uniqueness: 4-Iodo-2-methoxy-1,1'-biphenyl is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties. The larger atomic size and higher polarizability of iodine compared to other halogens can influence the compound’s behavior in chemical reactions and its interactions with biological targets or materials.
Properties
Molecular Formula |
C13H11IO |
|---|---|
Molecular Weight |
310.13 g/mol |
IUPAC Name |
4-iodo-2-methoxy-1-phenylbenzene |
InChI |
InChI=1S/C13H11IO/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
JJTYVHMNTCTAPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)I)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

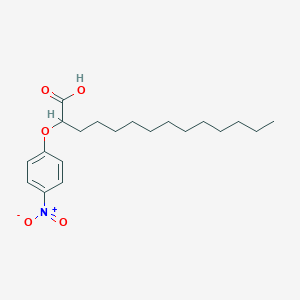
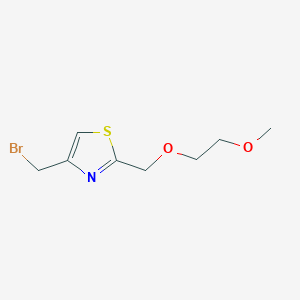
![2-[1-(4-Fluorobenzyl)piperidin-4-yl]ethylamine](/img/structure/B8276946.png)
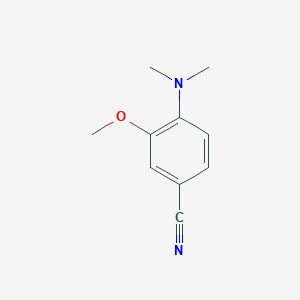
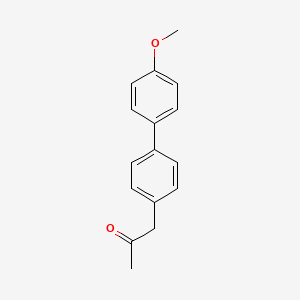
![6-tert-Butyl-8-methyl-imidazo[1,5-d]-as-triazin-4(3H)-one](/img/structure/B8276963.png)
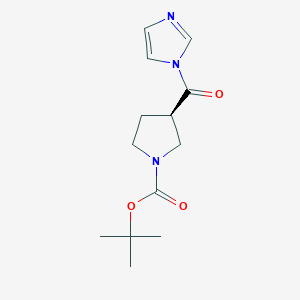
![(Bicyclo[4.1.0]hept-2-en-2-yloxy)-trimethyl-silane](/img/structure/B8276972.png)
![3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate;hydrochloride](/img/structure/B8276980.png)
![2-Chloro-1-fluoro-4-[(4-fluorobenzyl)sulfonyl]benzene](/img/structure/B8276988.png)
